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Compound of Interest

Compound Name: RO5256390

Cat. No.: B051736

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical and pharmacological
characteristics of RO5256390, a significant agonist of the Trace Amine-Associated Receptor 1
(TAAR1). Developed by Hoffmann-La Roche, this compound has been instrumental in
elucidating the therapeutic potential of TAARL1 activation for neuropsychiatric disorders. This
document synthesizes critical data on its chemical structure, binding affinities, and functional
activity, and outlines key experimental methodologies for its study.

Chemical Identity and Structure

R0O5256390 is a synthetic, orally available small molecule. Its core structure consists of a 2-
amino-4,5-dihydro-oxazole ring linked to a 2-phenylbutyl group. The specific stereochemistry is
crucial for its activity.

Chemical Identifiers:

IUPAC Name: (S)-4-((S)-2-phenylbutyl)-4,5-dihydrooxazol-2-amine[1]

CAS Number: 1043495-96-0[2]

Chemical Formula: C13H1sN20[1][2]

Molecular Weight: 218.30 g-mol~1[2]
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Quantitative Pharmacological Data

RO5256390 acts as an agonist at the TAARL1 receptor, demonstrating potent and efficacious
activity across multiple species. Its binding affinity (Ki) and functional potency (EC50) have
been characterized, revealing it as a full agonist in humans, rats, and monkeys, and a high-
efficacy partial agonist in mice.

Parameter Human Rat Mouse Monkey
Affinity (Ki, nM) 24 2.9 4.4 16
Potency (EC50,
5.1 2-18 16
nM)
Efficacy (Emax,
%) 98% 107% 68-79% 100%
0

Table 1: In Vitro
Activity of
R0O5256390 at
the TAAR1
Receptor Across

Species.

Further studies have quantified its inhibitory effect on inflammatory responses. In mouse bone
marrow-derived macrophages, RO5256390 was shown to inhibit ATP-induced secretion of
Tumor Necrosis Factor (TNF).
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Parameter Value Species Cell Type

Bone Marrow-Derived
IC50 (nM) 19.8 Mouse
Macrophages

Table 2: Inhibitory
Effect of RO5256390
on ATP-Induced TNF

Secretion.

Mechanism of Action: TAAR1-Mediated
Neuromodulation

The primary mechanism of action for RO5256390 is the activation of TAARL, a G-protein
coupled receptor (GPCR) predominantly coupled to the Gs alpha-subunit. Agonist binding
initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP to
cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors like
Protein Kinase A (PKA), which in turn modulates the activity of various cellular proteins and

transcription factors.

TAARL is strategically located to modulate key monoaminergic systems. RO5256390 has been
shown to suppress the firing rates of dopaminergic neurons in the Ventral Tegmental Area
(VTA) and serotonergic neurons in the Dorsal Raphe Nucleus (DRN). This neuromodulatory
effect is central to its potential therapeutic applications in conditions characterized by
dysregulated monoamine signaling, such as schizophrenia, depression, and substance use
disorders.
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TAAR1 Gs-coupled signaling cascade initiated by RO5256390.
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Key Experimental Protocols

The pharmacological profile of RO5256390 has been established through a variety of in vitro
and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro: cAMP Accumulation Assay (BRET)

This assay quantifies the direct functional consequence of TAARL1 activation by measuring the
accumulation of intracellular cAMP. Bioluminescence Resonance Energy Transfer (BRET) is a
common method.

Objective: To determine the potency (EC50) and efficacy (Emax) of RO5256390 at the TAAR1
receptor.

Methodology:

e Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with a
human or rodent TAAR1 expression vector and a cCAMP BRET biosensor (e.g., EPAC-based
sensor). Cells are plated in 96- or 384-well microplates.

e Compound Preparation: RO5256390 is serially diluted in assay buffer to create a range of
concentrations.

e Assay Procedure:
o The cell culture medium is replaced with a stimulation buffer.

o Varying concentrations of RO5256390 are added to the wells. A reference agonist (e.qg., B-
phenylethylamine) and vehicle control are included.

o The plate is incubated for a defined period (e.g., 15-60 minutes) at room temperature to
allow for cAMP accumulation.

 Signal Detection:

o A substrate for the BRET biosensor's luciferase component (e.g., Coelenterazine h) is
added to each well.
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o The plate is immediately read on a BRET-capable plate reader, measuring emissions at
two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor).

o Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. Dose-
response curves are generated using non-linear regression to determine EC50 and Emax
values.

In Vivo: Locomotor Activity Assay

This assay assesses the effect of RO5256390 on spontaneous or drug-induced hyperactivity,
providing insights into its potential antipsychotic-like properties.

Objective: To evaluate the ability of RO5256390 to modulate locomotor activity in rodents.
Methodology:

e Animals: Male Wistar rats or various mouse strains (e.g., DAT-KO) are used. Animals are
habituated to the testing environment.

o Apparatus: Locomotor activity is monitored in chambers equipped with infrared beams (e.g.,
Omnitech Digiscan).

e Drug Administration:

o R0O5256390 is prepared in a suitable vehicle (e.g., a suspension for oral or intraperitoneal
injection).

o Doses can range from 0.03 to 30 mg/kg for oral administration or 1 to 10 mg/kg for
intraperitoneal injection.

o For studies of drug-induced hyperactivity, a psychostimulant (e.g., cocaine, amphetamine)
or an NMDA receptor antagonist (e.g., PCP) is administered after RO5256390
pretreatment.

e Procedure:

o Animals are placed in the locomotor chambers for a habituation period (e.g., 30 minutes).
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o R05256390 or vehicle is administered.

o Locomotor activity (e.g., total distance traveled, beam breaks) is recorded for a set
duration (e.g., 90 minutes).

» Data Analysis: Locomotor activity data is analyzed using ANOVA to compare the effects of
different doses of RO5256390 against the vehicle control.
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Workflow for an in vivo locomotor activity experiment.

Ex Vivo | In Vivo: Electrophysiological Recording
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This technique directly measures the effect of RO5256390 on the electrical activity of specific
neuron populations.

Objective: To determine how acute or chronic administration of RO5256390 modulates the
firing rate and pattern of monoaminergic neurons.

Methodology:
e Preparation:

o In Vivo: Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame. A
recording electrode is lowered into the target brain region (e.g., VTA or DRN).

o Ex Vivo: Brain slices containing the region of interest are prepared.
e Recording:

o Single-unit extracellular recordings are performed to isolate the action potentials of
individual neurons. Neurons are identified based on their characteristic firing patterns and
waveforms.

o A stable baseline firing rate is recorded before drug application.
e Drug Application:

o In Vivo: RO5256390 is administered intravenously (e.g., 50-1000 ug/kg, cumulative) or
orally for chronic studies (e.g., 14 days).

o Ex Vivo: RO5256390 is bath-applied to the brain slice.
o Data Acquisition and Analysis:

o Changes in the neuron's firing rate (spikes/sec) and burst firing patterns are recorded and
compared to the baseline.

o Data is analyzed to determine if RO5256390 causes a significant inhibition or excitation of
neuronal activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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